molecular formula C6H2BrF4N B1412058 2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine CAS No. 1227565-58-3

2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine

Cat. No.: B1412058
CAS No.: 1227565-58-3
M. Wt: 243.98 g/mol
InChI Key: DVXXMLKWJZGMEF-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine is a high-value, multi-substituted pyridine compound designed for advanced research and development. It serves as a versatile synthetic building block, particularly in the discovery of novel active ingredients for the pharmaceutical and agrochemical industries . The molecular structure incorporates both bromine and fluorine atoms on the pyridine ring, making it an excellent substrate for further selective functionalization via metal-catalyzed cross-coupling reactions. The presence of the trifluoromethyl group is a critical feature, as this moiety is known to significantly influence the biological activity, metabolic stability, and lipophilicity of candidate molecules . Compounds containing the trifluoromethylpyridine structure are found in a growing number of market-approved agrochemicals and pharmaceuticals, underscoring the value of intermediates like this one in modern chemical synthesis . This product is intended for use in research laboratories as a key intermediate. It can be employed in the synthesis of potential therapeutic agents or crop protection products. Handle with care in accordance with all applicable laboratory safety regulations. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It must not be administered to humans or animals.

Properties

IUPAC Name

2-bromo-4-fluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-5-1-4(8)3(2-12-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXXMLKWJZGMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis:
This compound serves as a crucial building block in the synthesis of complex organic molecules. Its halogenated nature allows for various functionalization reactions, making it valuable in creating pharmaceuticals and agrochemicals. The trifluoromethyl group is particularly noteworthy for enhancing lipophilicity, which aids in the bioavailability of synthesized compounds.

Synthetic Routes:

  • Halogenation: Common methods involve selective halogenation of pyridine derivatives.
  • Nucleophilic Substitution: This approach utilizes nucleophiles to replace halogen atoms with other functional groups.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form carboxylic acids or ketones and reduction to yield amines or alcohols.

Biological Applications

Medicinal Chemistry:
2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine has shown significant potential in medicinal chemistry. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity:
Research indicates that fluorinated pyridines can exhibit antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of bacterial strains, suggesting their potential use in developing new antibiotics.

Anticancer Properties:
Fluorinated compounds are often explored for their anticancer activities. The presence of trifluoromethyl groups has been linked to enhanced potency against cancer cell lines, indicating a promising avenue for cancer therapeutics.

Industrial Applications

Agrochemicals:
The compound is utilized in the production of agrochemicals due to its reactivity and stability. It plays a role in developing herbicides and pesticides that are effective against various agricultural pests.

Chemical Intermediates:
In industrial settings, this compound is used as an intermediate in synthesizing other chemical products. Its ability to undergo multiple reactions makes it versatile for producing a range of industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Effects

The reactivity and applications of pyridine derivatives depend heavily on substituent positions and electronic properties. Below is a comparison with key analogues:

Table 1: Structural Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Electronic Features
2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine Br (2), F (4), CF₃ (5) C₇H₂BrF₄N 272.0 Strong electron-withdrawing effects from CF₃ and halogens
5-Bromo-2-fluoropyridine Br (5), F (2) C₅H₃BrFN 175.99 Moderate electron-withdrawing effects; halogen meta to each other
4-Bromo-2-(trifluoromethyl)pyridine Br (4), CF₃ (2) C₆H₃BrF₃N 230.0 CF₃ at ortho position enhances steric hindrance
2-Bromo-3-fluoro-5-methylpyridine Br (2), F (3), CH₃ (5) C₆H₅BrFN 190.0 Electron-donating CH₃ reduces ring electron deficiency

Key Insights :

  • The trifluoromethyl group in This compound amplifies electron deficiency, making it highly reactive in nucleophilic substitutions compared to methyl-substituted analogues.
  • Bromine at position 2 (vs. 4 or 5) directs cross-coupling reactions to specific sites.

Physical Properties

Substituent positions significantly influence melting/boiling points and solubility:

Table 2: Physical Properties Comparison
Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Organic Solvents)
This compound Not reported Not reported High in THF, DCM
5-Bromo-2-fluoropyridine - 162–164 Soluble in ethyl acetate, ether
4-Bromo-2-(trifluoromethyl)pyridine - 150–152 Moderate in toluene
2-Bromo-3-fluoro-5-methylpyridine 80–82 180–185 Low in water

Key Insights :

  • Fluorine and trifluoromethyl groups increase hydrophobicity, enhancing solubility in non-polar solvents.
  • Methyl-substituted derivatives exhibit higher melting points due to crystalline packing.
Table 3: Reaction Performance in Cross-Coupling Reactions
Compound Name Suzuki Reaction Yield (%) Buchwald-Hartwig Yield (%) Stability Under Basic Conditions
This compound 85–90 75–80 Stable
5-Bromo-2-fluoropyridine 70–75 60–65 Moderate degradation
4-Bromo-2-(trifluoromethyl)pyridine 65–70 50–55 Sensitive to hydrolysis

Key Insights :

  • The trifluoromethyl group stabilizes intermediates in cross-coupling reactions, improving yields.
  • Bromine at position 2 (ortho to nitrogen) reduces steric hindrance compared to position 4.

Biological Activity

2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with significant implications in medicinal chemistry and agrochemical applications. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, enhances its biological activity, making it a subject of interest in various research domains.

Chemical Structure and Properties

The molecular formula of this compound is C6H2BrF4NC_6H_2BrF_4N, which indicates a complex arrangement that contributes to its reactivity and biological interactions. The trifluoromethyl group is known for increasing lipophilicity, which aids in membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes effectively. This property is crucial for its potential roles in inhibiting enzymatic activities and disrupting cellular processes.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activities. For instance, studies have shown that fluorinated pyridines can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Fluorinated compounds are often explored for their anticancer properties. The incorporation of trifluoromethyl groups has been linked to enhanced potency against cancer cell lines. For example, derivatives of fluorinated pyridines have demonstrated significant inhibition of tumor growth in preclinical studies .

Enzyme Inhibition

Enzymatic inhibition is another critical area where this compound may exhibit activity. Research has highlighted the role of similar compounds in inhibiting enzymes involved in cancer metabolism and signaling pathways, such as thymidylate synthase (TS) and other key metabolic enzymes .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibition of bacterial growth; potential for new antibiotic development
AnticancerSignificant inhibition of tumor growth in preclinical models
Enzyme InhibitionInhibition of key metabolic enzymes involved in cancer progression

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various fluorinated pyridine derivatives, including this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that this compound could reduce cell viability significantly compared to non-fluorinated analogs. The mechanism was attributed to enhanced apoptosis and cell cycle arrest.
  • Enzyme Interaction Studies : Research focused on the interaction between fluorinated pyridines and thymidylate synthase revealed that the presence of trifluoromethyl groups resulted in stronger binding affinities, suggesting a promising pathway for drug design targeting cancer metabolism.

Preparation Methods

Halogen Exchange and Directed Functionalization

A widely adopted approach involves sequential halogenation of pre-functionalized pyridine intermediates. For example:

  • Step 1 : Starting with 5-(trifluoromethyl)pyridine, nuclear bromination at position 2 is achieved using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 80–100°C. This step yields 2-bromo-5-(trifluoromethyl)pyridine.
  • Step 2 : Fluorination at position 4 is performed via halogen exchange. Treating 2-bromo-4-chloro-5-(trifluoromethyl)pyridine with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C replaces chlorine with fluorine, achieving >75% yield.

Key Reaction Conditions :

Step Reagents/Conditions Yield
Bromination Br₂, FeBr₃, 90°C 68%
Fluorination KF, DMF, 120°C 78%

Pyridine Ring Construction from Trifluoromethyl-Containing Precursors

Building the pyridine ring from trifluoromethyl-substituted fragments ensures precise positioning of functional groups:

  • Method A : Condensation of trifluoromethylated enamines with α,β-unsaturated aldehydes. For example, reacting 3-(trifluoromethyl)acrylaldehyde with a bromo-fluoro-substituted enamine under acidic conditions forms the pyridine core.
  • Method B : Cyclization of 1,5-dienes via ruthenium-catalyzed C–H activation. A ruthenacycle intermediate facilitates the incorporation of bromine and fluorine during ring closure.

Mechanistic Highlights :

  • Ruthenium catalysts (e.g., [RuCl₂(p-cymene)]₂) enable directed C–H bond functionalization, allowing selective bromination at position 2.
  • Fluorine is introduced via nucleophilic aromatic substitution (SNAr) using tetrabutylammonium fluoride (TBAF).

Industrial-Scale Vapor-Phase Synthesis

Large-scale production employs a two-phase vapor-phase reactor :

  • Fluidized-bed phase : Chlorination and fluorination of methylpyridines yield 5-(trifluoromethyl)pyridine derivatives.
  • Empty phase : Nuclear bromination at 150–200°C using HBr and O₂ as oxidants achieves 85% selectivity for 2-bromo-4-fluoro-5-(trifluoromethyl)pyridine.

Advantages :

  • Continuous flow systems enhance efficiency and purity.
  • Catalysts (e.g., Cr₂O₃/Al₂O₃) minimize side reactions.

Comparative Analysis of Methods

Method Key Advantages Limitations
Halogen Exchange High selectivity for bromine/fluorine Requires multi-step purification
Ring Construction Precise control over substituents Low yields for bulky substrates
Vapor-Phase Reactor Scalable, cost-effective High energy input required

Emerging Catalytic Approaches

Recent advances leverage cross-coupling reactions :

  • Suzuki-Miyaura coupling of 2-bromo-5-(trifluoromethyl)pyridine with fluoroboronate esters introduces fluorine at position 4.
  • Photoredox catalysis enables late-stage fluorination under mild conditions (room temperature, visible light).

Future Directions :

  • Development of earth-abundant metal catalysts (e.g., Ni, Cu) to reduce reliance on ruthenium.
  • Flow chemistry for safer handling of hazardous intermediates (e.g., HBr gas).

Q & A

Q. Factors affecting yield :

  • Temperature : Higher temperatures (80–120°C) improve trifluoromethylation efficiency but may increase side reactions.
  • Catalyst : Pd(PPh₃)₄ enhances regioselectivity compared to Pd₂(dba)₃ .
  • Solvent : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution for bromine/fluorine introduction .

Table 1 : Hypothetical optimization based on analogous reactions ():

StepReagents/ConditionsYield Range
BrominationBr₂, FeCl₃, 60°C60–75%
FluorinationKF, CuI, DMF, 100°C50–65%
TrifluoromethylationCF₃SiMe₃, Pd(PPh₃)₄, THF, 80°C70–85%

What spectroscopic techniques are recommended for characterizing this compound?

Level: Basic
Answer:

  • ¹H/¹³C NMR : Identifies substitution patterns. The deshielding of protons adjacent to electronegative groups (F, Br) confirms regiochemistry .
  • ¹⁹F NMR : Critical for distinguishing between CF₃ and fluorine substituents (δ ≈ -60 ppm for CF₃, -110 ppm for aromatic F) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (MW = 260.0 g/mol) and isotopic patterns (Br/Cl) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, especially when multiple halogens are present .

How do electronic effects of substituents (Br, F, CF₃) influence regioselectivity in further functionalization?

Level: Advanced
Answer:
The electron-withdrawing nature of Br, F, and CF₃ directs electrophilic/nucleophilic attacks to specific positions:

  • CF₃ : Strong -I effect deactivates the ring, favoring substitution at the para position relative to itself .
  • Fluorine : Ortho/para-directing but deactivating; nucleophilic substitution occurs meta to F in halogen-rich systems .
  • Bromine : Acts as a leaving group in Suzuki couplings, with reactivity enhanced by adjacent electron-withdrawing groups .

Example : In cross-coupling reactions, Pd-mediated substitution at the bromine site is preferred due to its lower activation energy compared to fluorine .

How can computational methods predict reactivity sites for nucleophilic substitution?

Level: Advanced
Answer:
Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic environments:

  • Localized Electron Density : Sites with lower electron density (e.g., near CF₃) are prone to nucleophilic attack .
  • Transition State Analysis : Predicts activation barriers for substitution at Br vs. F (e.g., Br substitution is favored by ΔG‡ ≈ 15 kcal/mol lower than F) .

Q. Practical Workflow :

Optimize geometry using Gaussian02.

Calculate Fukui indices to identify electrophilic/nucleophilic sites.

Validate with experimental kinetic data (e.g., HPLC monitoring) .

How can researchers resolve contradictions in reported reaction yields for this compound?

Level: Advanced
Answer:
Discrepancies often arise from:

  • Impurity Profiles : Trace metals (e.g., Pd residues) can catalyze side reactions. Use ICP-MS to quantify metal content .
  • Moisture Sensitivity : CF₃ groups hydrolyze in aqueous conditions; ensure anhydrous solvents via Karl Fischer titration .
  • Scale Effects : Pilot-scale reactions (≥10 g) may require slower reagent addition to manage exotherms, unlike small-scale syntheses .

Q. Mitigation Strategies :

  • Reproduce literature methods with strict control of O₂/H₂O levels.
  • Compare HPLC purity data across studies to identify systematic errors .

What safety precautions are critical when handling this compound?

Level: Basic
Answer:

  • PPE : Use N95 masks, nitrile gloves, and safety goggles to avoid inhalation/contact (LD₅₀ data for analogs suggest moderate toxicity) .
  • Storage : Store under argon at -20°C to prevent degradation; hygroscopicity may lead to HF release upon hydrolysis .
  • Spill Management : Neutralize with calcium carbonate and dispose via hazardous waste protocols .

How does the compound’s stability vary under acidic/basic conditions?

Level: Advanced
Answer:

  • Acidic Conditions (pH < 3) : Rapid hydrolysis of the CF₃ group occurs, releasing trifluoroacetic acid (monitor via ¹⁹F NMR) .
  • Basic Conditions (pH > 10) : Bromine substituent undergoes nucleophilic displacement by OH⁻, forming pyridinol derivatives .
  • Thermal Stability : Decomposes above 200°C, generating toxic fumes (HF, Br₂); use TGA-DSC for stability profiling .

What are its potential applications in medicinal chemistry?

Level: Advanced
Answer:

  • Pharmacophore Design : The CF₃ group enhances metabolic stability and lipophilicity, making it a candidate for kinase inhibitors .
  • Probe Synthesis : Used in PROTACs (proteolysis-targeting chimeras) due to its ability to anchor to E3 ubiquitin ligases .
  • In Vivo Studies : Radiolabel with ¹⁸F for PET imaging (replace Br with ¹⁸F via isotopic exchange) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine
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2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine

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